molecular formula C4H5BrF4 B145148 1-Bromo-1,1,2,2-tetrafluorobutane CAS No. 127117-30-0

1-Bromo-1,1,2,2-tetrafluorobutane

Cat. No.: B145148
CAS No.: 127117-30-0
M. Wt: 208.98 g/mol
InChI Key: CKZRVAPVPPFLQX-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluorobutane is a halogenated organic compound with the molecular formula C4H5BrF4 It is characterized by the presence of bromine and four fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2-tetrafluorobutane can be synthesized through the halogenation of 1,1,2,2-tetrafluorobutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the presence of stabilizing agents to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluorobutane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluorobutane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

    1-Bromo-1,1,2,2-tetrafluoroethane (C2HBrF4): Similar in structure but with a shorter carbon chain.

    1-Bromo-1,1,2-trifluorobutane (C4H6BrF3): Contains one less fluorine atom.

    1-Bromo-1,1,2,2-tetrafluoropropane (C3H4BrF4): Similar but with a different carbon chain length.

Uniqueness: 1-Bromo-1,1,2,2-tetrafluorobutane is unique due to its specific combination of bromine and four fluorine atoms, which imparts distinct chemical properties such as high reactivity and stability. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF4/c1-2-3(6,7)4(5,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRVAPVPPFLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371310
Record name 1-bromo-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127117-30-0
Record name 1-bromo-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the second step, a solution of 3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9-ol (21.3 g, 125.0 mmol) in 200 mL acetonitrile was added to the 5-bromo-4,4,5,5-tetrafluoropentanoyl chloride solution. To the mixture was added 9.93 g (125.5 mmol) pyridine and the reaction was stirred at ambient temperature under nitrogen for 16 h. The solvent was removed under reduced pressure and the resulting oily residue was dissolved in 250 mL dichloromethane. The later solution was washed once with 200 mL 1 N HCl, washed once with 200 mL saturated aqueous NaHCO3, dried over MgSO4 and the solvent removed under reduced pressure to produce 3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9-oxycarbonyl]-4-bromo-3,3,4,4-tetrafluorobutane as a white solid.
[Compound]
Name
3-oxo-4,10-oxa-tricyclo[5,2,1,02,6]nonan-(8)9
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1,1,2,2-tetrafluorobutane
Reactant of Route 2
1-Bromo-1,1,2,2-tetrafluorobutane
Reactant of Route 3
1-Bromo-1,1,2,2-tetrafluorobutane
Reactant of Route 4
1-Bromo-1,1,2,2-tetrafluorobutane
Reactant of Route 5
1-Bromo-1,1,2,2-tetrafluorobutane
Reactant of Route 6
1-Bromo-1,1,2,2-tetrafluorobutane

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